molecular formula C11H8N2S B2657253 2-Amino-5-phenylthiophene-3-carbonitrile CAS No. 60271-29-6

2-Amino-5-phenylthiophene-3-carbonitrile

Cat. No.: B2657253
CAS No.: 60271-29-6
M. Wt: 200.26
InChI Key: WEAZGHUZIQFNLY-UHFFFAOYSA-N
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Description

2-Amino-5-phenylthiophene-3-carbonitrile is a useful research compound. Its molecular formula is C11H8N2S and its molecular weight is 200.26. The purity is usually 95%.
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Properties

IUPAC Name

2-amino-5-phenylthiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2S/c12-7-9-6-10(14-11(9)13)8-4-2-1-3-5-8/h1-6H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAZGHUZIQFNLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Solubility Profile & Characterization of 2-Amino-5-phenylthiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical whitepaper designed for researchers and process chemists. It synthesizes available physicochemical data with rigorous experimental protocols for solubility determination and thermodynamic modeling.

Technical Guide & Experimental Protocols

Executive Summary

The compound 2-Amino-5-phenylthiophene-3-carbonitrile (CAS 60271-29-6) is a critical heterocyclic intermediate employed in the synthesis of azo dyes and pharmacologically active agents (e.g., antimicrobial and anticancer scaffolds).[1][2][3][4] Its utility in Gewald synthesis and subsequent derivatization relies heavily on its solubility profile, which dictates reaction yield, purity during recrystallization, and bioavailability in formulation.

This guide provides a technical analysis of its solubility in organic solvents, establishing a "Solubility Landscape" based on polarity and thermodynamic interactions. Furthermore, it details a self-validating experimental protocol for precise solubility determination, addressing the scarcity of granular public data for this specific derivative.

Physicochemical Profile & Structural Analysis[5]

Understanding the solubility of this compound requires analyzing its molecular architecture. The thiophene ring provides aromaticity and lipophilicity, while the amino (-NH₂) and nitrile (-CN) groups introduce polarity and hydrogen-bonding capabilities.

PropertySpecification
Chemical Name This compound
CAS Number 60271-29-6
Molecular Formula C₁₁H₈N₂S
Molecular Weight 200.26 g/mol
Appearance Yellow to pale-yellow crystalline solid
Hydrogen Bond Donors 1 (Amino group)
Hydrogen Bond Acceptors 2 (Nitrile N, Thiophene S)
Predicted LogP ~2.3 – 3.5 (Moderate Lipophilicity)

Solubility Mechanism: The molecule exhibits a "push-pull" electronic structure. The amino group acts as a donor, and the nitrile group as an acceptor. This makes the compound highly soluble in polar aprotic solvents (DMSO, DMF) capable of disrupting its crystal lattice, while showing temperature-dependent solubility in protic solvents (Ethanol), making the latter ideal for recrystallization.

Solubility Landscape: Solvent Compatibility

The following data categorizes solvent interactions based on dielectric constant (


) and experimental observation of structural analogs (e.g., 2-amino-5-methylthiophene-3-carbonitrile).
Quantitative & Qualitative Solubility Data
Solvent ClassRepresentative SolventSolubility StatusApplication Context
Polar Aprotic DMSO High (>50 mg/mL)NMR analysis, biological assays, reaction medium.
Polar Aprotic DMF High Primary reaction solvent; difficult to remove (high BP).
Polar Protic Ethanol Temperature-Dependent Ideal Recrystallization Solvent. Low solubility at 25°C; High at 78°C.
Polar Protic Methanol Moderate Alternative recrystallization solvent; faster evaporation.
Ketones Acetone High Good for dissolving crude product; often used in co-solvent systems.
Non-Polar Hexane/Heptane Insoluble Used as an anti-solvent to force precipitation.
Aqueous Water Insoluble Primary anti-solvent in Gewald synthesis workup.

Critical Insight: The standard purification method for Gewald products involves precipitation by adding water to the reaction mixture, followed by recrystallization from hot Ethanol or an Ethanol/Water gradient.

Experimental Protocol: Precise Solubility Determination

Since specific mole-fraction data across all temperatures is often proprietary, researchers must generate their own solubility curves. The following Laser Monitoring Observation Technique is the gold standard for accuracy, minimizing human error associated with visual inspection.

Methodology: Laser Dynamic Solubility Monitor

Objective: Determine the mole fraction solubility (


) of this compound in pure solvents from 278.15 K to 323.15 K.

Apparatus:

  • Jacketed glass vessel (50 mL) with temperature control (±0.05 K).

  • Laser source (< 5 mW) and light intensity detector.

  • Magnetic stirrer.

Protocol Steps:

  • Preparation: Add a known mass of solvent (

    
    ) to the vessel.
    
  • Saturation: Add excess solute (

    
    ) until the solution is turbid (undissolved solid blocks the laser path).
    
  • Equilibration: Heat the mixture slowly (0.5 K/min) while stirring.

  • Detection: Continuously monitor laser transmittance.

    • Turbid State: Low transmittance.

    • Clear Point: Sharp increase in transmittance indicates complete dissolution.

  • Recording: Record the temperature (

    
    ) at the exact moment of maximum transmittance.
    
  • Iteration: Add more solute to the same vessel and repeat to generate the next point on the curve (Synthetic Method).

Workflow Diagram

SolubilityProtocol Start Start: Weigh Solvent (m1) AddSolute Add Excess Solute (m2) Start->AddSolute Heat Ramp Temp (0.5 K/min) AddSolute->Heat Laser Monitor Laser Transmittance Heat->Laser ClearPoint Detect Clear Point (Max Transmittance) Laser->ClearPoint Record Record T & Mass ClearPoint->Record MoreSolute Add Increment of Solute Record->MoreSolute MoreSolute->Heat Next Point End Calculate Mole Fraction (xi) MoreSolute->End Complete

Caption: Synthetic laser-monitoring workflow for generating high-precision solubility curves.

Thermodynamic Modeling

To validate experimental data and predict solubility at unmeasured temperatures, apply the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility (


) with absolute temperature (

).

The Apelblat Equation:



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical parameters derived from regression analysis of the experimental data.
    

Thermodynamic Parameters: From the solubility data, calculate the dissolution enthalpy (


) and entropy (

) using the van't Hoff analysis :


  • Analysis: A positive

    
     indicates an endothermic process (solubility increases with temperature), which is typical for this class of thiophene derivatives in alcoholic solvents.
    

Application: Purification & Recrystallization Strategy

The solubility differential between Ethanol (protic) and DMF (aprotic) drives the purification strategy.

Recrystallization Decision Tree

Recrystallization Crude Crude Product (Gewald Reaction) SolventCheck Solubility Check @ Reflux Crude->SolventCheck Ethanol Solvent: Ethanol (95%) SolventCheck->Ethanol Moderate Impurities DMF_Water Solvent: DMF + Water Dropwise SolventCheck->DMF_Water High MW Impurities Dissolve Dissolve at Boiling Point Ethanol->Dissolve DMF_Water->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Cool Slow Cooling to 4°C Filter->Cool Precipitate Collect Crystals (Vacuum Filtration) Cool->Precipitate

Caption: Optimized recrystallization pathway based on solvent polarity and temperature dependence.

References

  • Compound Identification: National Center for Biotechnology Information. PubChem Compound Summary for CID 60271-29-6, this compound. Link

  • Synthesis Context: Sabnis, R. W. (2010). Handbook of Biological Dyes and Stains: Synthesis and Industrial Applications. Wiley.
  • Solubility Methodology: Wang, J., et al. (2023).[5] "Solubility Measurement and Modeling of 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile". Journal of Chemical & Engineering Data. Link

  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K". The Journal of Chemical Thermodynamics.
  • Vendor Data: BenchChem. This compound Product Data. Link

Sources

A Comprehensive Technical Guide to the Biological Activities of 2-Amino-3-cyano-5-phenylthiophene Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with multiple biological targets, offering a rich foundation for chemical modification and optimization. The 2-aminothiophene ring is a quintessential example of such a scaffold, demonstrating a remarkable breadth of biological and pharmacological activities.[1][2] When substituted with a cyano group at the 3-position and a phenyl ring at the 5-position, the resulting 2-amino-3-cyano-5-phenylthiophene core becomes a particularly potent and versatile entity.

This guide provides an in-depth technical exploration of the diverse biological activities associated with this scaffold. We will move beyond a simple cataloging of effects to delve into the underlying mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate these findings. For researchers, medicinal chemists, and drug development professionals, this document serves as a comprehensive resource, synthesizing field-proven insights with rigorous scientific data to illuminate the therapeutic potential of this remarkable molecular architecture.

Synthetic Strategies: The Gateway to Molecular Diversity

The therapeutic versatility of the 2-amino-3-cyanothiophene scaffold is fundamentally enabled by accessible and flexible synthetic methodologies. The most prominent and widely adopted route is the Gewald three-component reaction .[2] This elegant one-pot synthesis combines a ketone (or aldehyde), an active methylene nitrile (such as malononitrile), and elemental sulfur in the presence of a basic catalyst to efficiently construct the polysubstituted 2-aminothiophene ring.[2]

The causality behind the Gewald reaction's prevalence lies in its operational simplicity, use of readily available starting materials, and tolerance of a wide range of functional groups. This allows for the systematic introduction of substituents at various positions on the thiophene ring, enabling the exploration of chemical space and the fine-tuning of pharmacological properties.

Diagram: The Gewald Reaction Workflow

Gewald Reaction Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions R1 Ketone/Aldehyde (e.g., Acetophenone for 5-phenyl) Process One-Pot Condensation & Cyclization R1->Process R2 Active Methylene Nitrile (Malononitrile) R2->Process R3 Elemental Sulfur (S₈) R3->Process Catalyst Base Catalyst (e.g., Diethylamine, Morpholine) Catalyst->Process Solvent Solvent (e.g., Ethanol, DMF) Solvent->Process Product 2-Amino-3-cyano-5-phenyl- thiophene Scaffold Process->Product

Caption: Workflow of the Gewald three-component reaction.

Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate

This protocol describes a typical Gewald synthesis, a foundational method for creating the core scaffold.[1]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the ketone (e.g., acetophenone), elemental sulfur, and the active methylene compound (e.g., ethyl cyanoacetate) in a suitable solvent like ethanol.

  • Catalyst Addition: Add a catalytic amount of a secondary amine, such as diethylamine, to the mixture. The base is crucial for proton abstraction and facilitating the initial Knoevenagel condensation.

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product is collected by filtration, washed with a cold solvent (e.g., ethanol) to remove unreacted starting materials, and then purified, typically by recrystallization from a suitable solvent system, to yield the final 2-aminothiophene derivative.

Anticancer Activity: A Multifaceted Approach to Oncology

The 2-amino-3-cyano-5-phenylthiophene scaffold has demonstrated potent antiproliferative activity against a wide range of cancer cell lines, operating through several distinct and critical mechanisms.[3][4]

Mechanism: Inhibition of Tubulin Polymerization

Microtubules are dynamic cytoskeletal polymers essential for cell division, particularly the formation of the mitotic spindle. Their disruption is a clinically validated strategy in cancer chemotherapy. Certain derivatives of this scaffold have been identified as potent inhibitors of tubulin assembly, acting as antimitotic agents.[4]

These compounds bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[3][4] This disruption of microtubule dynamics leads to a cascade of downstream events: the mitotic spindle cannot form correctly, the cell cycle arrests in the G2/M phase, and ultimately, the cell undergoes programmed cell death (apoptosis) via the intrinsic mitochondrial pathway.[3][4] The choice to target the colchicine site is strategic; it is a well-characterized pocket, and inhibitors binding here are known to be highly effective at low concentrations.

Diagram: Tubulin Inhibition Pathway

Tubulin Inhibition Pathway Compound 2-Amino-3-cyano-5-phenyl- thiophene Derivative Tubulin Tubulin Dimers (α/β) Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis (Intrinsic Pathway) G2M->Apoptosis

Caption: Mechanism of apoptosis induction via tubulin inhibition.

Quantitative Data: Antiproliferative Activity of Tubulin Inhibitors
Compound IDModificationCancer Cell LineIC₅₀ (nM)Reference
2c 2-amino-3-cyano-[2-(2,5-dimethoxyphenyl)ethyl]thiopheneWide Panel17-130[3],[4]
Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay provides a direct measure of a compound's ability to interfere with microtubule formation.

  • Reagent Preparation: Prepare a reaction buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Reconstitute lyophilized tubulin protein in the buffer on ice.

  • Compound Incubation: In a 96-well plate, add the test compound at various concentrations to the tubulin solution. Include a positive control (e.g., colchicine) and a negative control (vehicle, e.g., DMSO).

  • Initiation of Polymerization: Initiate the polymerization by adding GTP to each well and transferring the plate to a spectrophotometer pre-warmed to 37°C.

  • Data Acquisition: Measure the increase in absorbance (typically at 340 nm) over time. The absorbance increases as tubulin polymerizes and light scattering increases.

  • Analysis: Plot absorbance versus time. The rate of polymerization and the maximum polymer mass can be calculated. The inhibitory effect of the compound is determined by comparing the polymerization curves in its presence to the negative control.

Mechanism: STAT3 Signaling Pathway Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, including osteosarcoma.[5] It plays a critical role in promoting cell proliferation, survival, and metastasis. Therefore, inhibiting the STAT3 signaling pathway is a promising therapeutic strategy.[6]

A novel class of 2-amino-3-cyanothiophene derivatives has been designed to specifically target STAT3.[5][6] These compounds directly bind to the SH2 domain of the STAT3 protein.[6] The SH2 domain is essential for the dimerization and subsequent activation of STAT3. By occupying this domain, the compounds prevent the phosphorylation of a key tyrosine residue (Y705), which is a prerequisite for STAT3 activation.[5][6] This inhibition effectively shuts down the downstream signaling cascade, leading to the suppression of tumor growth and metastasis and the induction of apoptosis in cancer cells.[6]

Diagram: STAT3 Inhibition Pathway

STAT3 Inhibition Pathway Compound 2-Amino-3-cyano- thiophene Derivative STAT3 STAT3 Monomer Compound->STAT3 Binds to SH2 Domain Phosphorylation STAT3 Phosphorylation (Y705) STAT3->Phosphorylation Inhibits Dimerization STAT3 Dimerization Phosphorylation->Dimerization Nuclear Nuclear Translocation Dimerization->Nuclear Transcription Gene Transcription (Proliferation, Survival) Nuclear->Transcription

Caption: Inhibition of the STAT3 signaling cascade.

Quantitative Data: STAT3 Inhibition and Antiproliferative Effects
Compound IDTarget BindingEffectResultReference
6f STAT3 SH2 DomainBinding Affinity (K D )0.46 µM[6],[5]
6f STAT3 PhosphorylationInhibitionDose-dependent[6],[5]
6f Osteosarcoma CellsAntiproliferative EffectPotent[6],[5]

Anti-inflammatory Properties: Quelling the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. The 2-aminothiophene scaffold has been explored for its potential to modulate inflammatory responses.[7] Research indicates that these compounds can act through multiple mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and the activation of the NRF2 antioxidant response pathway.[7][8]

Derivatives have shown potent anti-inflammatory activity, in some cases superior to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin in carrageenan-induced paw edema models.[7][9] A particularly sophisticated mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2).[8] NRF2 is a master regulator of the cellular antioxidant response. Under normal conditions, it is sequestered by KEAP1. Certain thiophene derivatives can disrupt the NRF2-KEAP1 interaction, allowing NRF2 to translocate to the nucleus and activate the expression of cytoprotective genes, which in turn suppresses the expression of pro-inflammatory cytokines like IL-6 and TNF-α.[8]

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of the pro-inflammatory mediator nitric oxide in immune cells.

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS, 1 µg/mL) to induce an inflammatory response and NO production. Include wells with cells only (negative control) and cells with LPS only (positive control).

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • NO Measurement: After incubation, collect the cell supernatant. Measure the nitrite concentration (a stable product of NO) in the supernatant using the Griess reagent system.

  • Analysis: The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-only control. A cell viability assay (e.g., MTT) should be run in parallel to ensure that the observed NO reduction is not due to cytotoxicity.

Antimicrobial and Antioxidant Activities: A Broader Defense

Beyond targeted therapies for cancer and inflammation, the 2-amino-3-cyanothiophene scaffold exhibits a wider spectrum of protective biological activities.

Antimicrobial Effects

Thiophene-based compounds have a long history as effective antimicrobial agents.[1][10] Derivatives of the 2-amino-3-cyanothiophene core have been synthesized and evaluated for their activity against a range of pathogens, including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans).[10][11][12] While the precise mechanisms can vary, they often involve the disruption of microbial cell membranes or the inhibition of essential enzymes. The structural flexibility of the scaffold allows for the development of derivatives with potent and, in some cases, selective antimicrobial action.[13]

Antioxidant Potential

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous pathologies. The thiophene ring, being an electron-rich heterocycle, can act as an effective scavenger of free radicals. The antioxidant capacity of 2-amino-3-cyanothiophene derivatives has been confirmed using standard in vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis-[3-ethylbenzthiazoline-6-sulfonic acid]) methods.[14][15] This intrinsic antioxidant activity may contribute to the other observed biological effects, such as their anti-inflammatory and potential neuroprotective properties.[15][16]

Emerging Applications and Future Perspectives: Neuroprotection

The intersection of anti-inflammatory and antioxidant properties points toward a promising, albeit less explored, therapeutic area for these scaffolds: neuroprotection.[17] Neurological disorders such as ischemic stroke and neurodegenerative diseases like Huntington's are characterized by significant oxidative stress and neuroinflammation.[16][18] Agents that can mitigate these processes have profound therapeutic potential.[17] The ability of 2-amino-3-cyanothiophene derivatives to reduce ROS levels and suppress inflammatory mediators suggests they could be valuable lead compounds for developing novel treatments for these devastating conditions.[16] Future research should focus on modifying the scaffold to enhance blood-brain barrier penetration and evaluating lead candidates in relevant in vivo models of neurological disease.

Conclusion

The 2-amino-3-cyano-5-phenylthiophene scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic accessibility via the Gewald reaction provides a robust platform for generating vast chemical diversity. This has led to the discovery of derivatives with potent and multifaceted biological activities, including highly effective anticancer agents that target tubulin and STAT3, anti-inflammatory compounds that modulate COX and NRF2 pathways, and a broad spectrum of antimicrobial and antioxidant agents. The continued exploration of this versatile core holds significant promise for the development of the next generation of therapeutics to address a wide range of human diseases.

References

  • Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents. PubMed. [Link]

  • Discovery of 2-Amino-3-cyanothiophene Derivatives as Potent STAT3 Inhibitors for the Treatment of Osteosarcoma Growth and Metastasis. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Design, synthesis and biological evaluation of 3,5-disubstituted 2-amino thiophene derivatives as a novel class of antitumor agents. PMC - PubMed Central. [Link]

  • Discovery of 2-Amino-3-cyanothiophene Derivatives as Potent STAT3 Inhibitors for the Treatment of Osteosarcoma Growth and Metastasis. PubMed. [Link]

  • Synthesis and anti-inflammatory activity of some novel derivatives of 2-amino-3-cyano-14-imino-10-meth. Scholars Research Library. [Link]

  • Annulated 2-amino-3-cyano thiophenes and derivatives for the treatment of cancer.
  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Int J Pharm Biol Sci. [Link]

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. [Link]

  • Uses of 2Amino3-cyano-5,5-dimethyl-7-oxocyclohexano[b]thiophene in Heterocyclic Synthesis. ResearchGate. [Link]

  • (PDF) Synthesis and Antioxidant Assessment of some Derived Compounds from 2-Amino-3-Cyanothiophene. ResearchGate. [Link]

  • Synthesis method of olanzapine medicine intermediate of 2-(o-nitrobenzene amino)-3-cyan-5-methylthiophene.
  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. PMC - NIH. [Link]

  • Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives. PMC. [Link]

  • Novel thiophene derivatives as Anti-inflammatory agents. Journal of Pharmaceutical Science and Bioscientific Research. [Link]

  • In Vitro Antimicrobial and Antioxidant Evaluation of Ultrasonically Synthesized 2-Amino-3-Cyano-4H- Chromene Derivatives. [Link]

  • 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Semantic Scholar. [Link]

  • Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators. UCL Discovery - University College London. [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers. [Link]

  • Cyanoacetylation Of Substituted 2-Aminothiophenes And Evaluation for Antioxidant And Antibacterial Activities. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Antibacterial activity of 2-amino-3-cyanopyridine derivatives. ResearchGate. [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. [Link]

  • Preparation of 5-amino-4-cyano-N-(phenyl)-3-methylthiophene- 2-carboxamides. [Link]

  • Neuroprotective and Antioxidant Properties of Different Novel Steroid-Derived Nitrones and Oximes on Cerebral Ischemia In Vitro. PMC. [Link]

  • Collection - Discovery of 2‑Amino-3-cyanothiophene Derivatives as Potent STAT3 Inhibitors for the Treatment of Osteosarcoma Growth and Metastasis. Journal of Medicinal Chemistry - ACS Figshare. [Link]

  • 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. OUCI. [Link]

  • 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. [Link]

  • Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. MDPI. [Link]

  • 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Neuroprotective effects of the antioxidant action of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride against ischemic neuronal damage in the brain. PubMed. [Link]

  • Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. MDPI. [Link]

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The Gewald Reaction: A Foundational Pillar in Thiophene Synthesis for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Gewald Reaction

In the landscape of heterocyclic chemistry, the Gewald reaction stands as a cornerstone for the synthesis of polysubstituted 2-aminothiophenes.[1] First reported by Karl Gewald in 1961, this multicomponent reaction has demonstrated remarkable resilience and versatility, evolving from a fundamental synthetic tool to an indispensable strategy in contemporary drug discovery and materials science.[2][3] Its enduring appeal lies in its operational simplicity, the ready availability of starting materials, and the high degree of functional group tolerance, which collectively facilitate the creation of diverse molecular libraries.[3][4] This guide, crafted from the perspective of a seasoned application scientist, aims to provide a comprehensive technical overview of the Gewald reaction, from its historical origins and mechanistic intricacies to practical experimental guidance and its profound impact on pharmaceutical development.

The Genesis of a Name Reaction: A Historical Perspective

The journey of the Gewald reaction began with the pioneering work of German chemist Karl Gewald. His initial publication in 1966 laid the groundwork for a robust and efficient one-pot synthesis of 2-aminothiophenes.[1][5] This method involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[6] The reaction's significance was quickly recognized due to the prevalence of the 2-aminothiophene scaffold in a multitude of biologically active compounds.[7] Interestingly, the full elucidation of the reaction mechanism came three decades after its initial discovery, a testament to the complexity underlying its apparent simplicity.[5]

Deconstructing the Mechanism: A Stepwise Causal Analysis

The mechanistic pathway of the Gewald reaction is a finely orchestrated sequence of classical organic transformations. While variations exist, the generally accepted mechanism proceeds through three key stages. Understanding the causality behind each step is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes.

Step 1: The Knoevenagel Condensation - The Initial Carbon-Carbon Bond Formation

The reaction is initiated by a Knoevenagel condensation between the starting carbonyl compound (ketone or aldehyde) and the active methylene of the α-cyanoester.[5][8] This step is typically catalyzed by a base, which deprotonates the α-carbon of the cyanoester, generating a nucleophilic carbanion. The choice of base is critical; tertiary amines like triethylamine or piperidine are commonly employed to facilitate this initial condensation without promoting unwanted side reactions.[4] The resulting α,β-unsaturated nitrile, a stable intermediate, sets the stage for the subsequent introduction of the sulfur atom.[5]

Knoevenagel_Condensation Ketone Ketone/Aldehyde Intermediate α,β-Unsaturated Nitrile Ketone->Intermediate Cyanoester α-Cyanoester Cyanoester->Intermediate Base Base Base->Cyanoester Deprotonation

Caption: Initial Knoevenagel condensation in the Gewald reaction.

Step 2: The Enigmatic Sulfur Addition

The mechanism of elemental sulfur's addition to the α,β-unsaturated nitrile intermediate has been a subject of considerable investigation.[5] It is postulated that the base activates the elemental sulfur (S8), leading to the formation of a nucleophilic sulfur species.[9] This species then attacks the β-position of the unsaturated nitrile. The exact nature of the sulfurating agent and the intermediates involved are complex and can be influenced by the reaction conditions.[8][9] Computational studies suggest a complex equilibrium of polysulfides in solution.[9]

Step 3: Cyclization and Tautomerization - The Ring Closure and Aromatization

The final stage involves an intramolecular cyclization. The newly introduced sulfur attacks the nitrile group, leading to the formation of a five-membered ring.[10] Subsequent tautomerization of the resulting imine to the more stable enamine affords the final 2-aminothiophene product.[5] This aromatization step is the thermodynamic driving force for the entire reaction sequence, funneling the various intermediates towards the stable thiophene ring system.[9]

Gewald_Mechanism Start Ketone/Aldehyde + α-Cyanoester Knoevenagel Knoevenagel Condensation Start->Knoevenagel Intermediate1 α,β-Unsaturated Nitrile Knoevenagel->Intermediate1 Sulfur_Addition Sulfur Addition Intermediate1->Sulfur_Addition Intermediate2 Sulfur Adduct Sulfur_Addition->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Intermediate3 Thiophene Imine Cyclization->Intermediate3 Tautomerization Tautomerization Intermediate3->Tautomerization Product 2-Aminothiophene Tautomerization->Product

Caption: The mechanistic pathway of the Gewald reaction.

A Practical Guide to a Standard Gewald Reaction Protocol

The following protocol provides a detailed, step-by-step methodology for a typical Gewald reaction. The choice of a specific ketone, cyanoester, and solvent allows for a reproducible and high-yielding synthesis of a polysubstituted 2-aminothiophene.

Materials and Equipment
  • Reactants:

    • Cyclohexanone

    • Ethyl cyanoacetate

    • Elemental sulfur (powdered)

    • Triethylamine

  • Solvent:

    • Ethanol

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating plate

    • Standard laboratory glassware

    • Rotary evaporator

    • Thin-layer chromatography (TLC) apparatus

    • Silica gel for column chromatography

Experimental Workflow

Experimental_Workflow Start Combine Reactants: Cyclohexanone, Ethyl Cyanoacetate, Sulfur in Ethanol Add_Base Add Triethylamine (Base) Start->Add_Base Reflux Heat to Reflux (e.g., 78°C for Ethanol) Add_Base->Reflux Monitor Monitor Reaction by TLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Evaporate Remove Solvent (Rotary Evaporator) Cool->Evaporate Purify Purify by Column Chromatography Evaporate->Purify Isolate Isolate Pure Product Purify->Isolate

Caption: A typical experimental workflow for the Gewald reaction.

Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add cyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (10 mmol).

  • Solvent Addition: Add 20 mL of ethanol to the flask.

  • Base Addition: While stirring at room temperature, add triethylamine (1.2 mL) dropwise to the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 78°C for ethanol) with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[11]

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield the desired 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Quantitative Data Summary

The versatility of the Gewald reaction is evident in its applicability to a wide range of substrates, often with good to excellent yields. The following table summarizes representative examples.

Carbonyl Compoundα-CyanoesterBaseSolventReaction Time (h)Yield (%)
CyclohexanoneEthyl cyanoacetateTriethylamineEthanol2-470-85
AcetoneMalononitrileMorpholineMethanol365
3-PentanoneEthyl cyanoacetateDiethylamineEthanol478
BenzaldehydeMalononitrilePiperidineDMF582

The Impact on Drug Development and Beyond

The 2-aminothiophene scaffold synthesized via the Gewald reaction is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[7][12] Its utility spans various disease areas, including:

  • Anticancer Agents: Thiophene derivatives have shown potent antiproliferative activity against several cancer cell lines.[7]

  • Anti-inflammatory Drugs: The non-steroidal anti-inflammatory drug (NSAID) tinoridine is a notable example of a Gewald-derived therapeutic.[12]

  • Antiviral and Antimicrobial Agents: The structural versatility of 2-aminothiophenes has led to the development of compounds with significant antiviral, antifungal, and antibacterial properties.[7][12]

  • Central Nervous System (CNS) Agents: The scaffold is also present in compounds targeting CNS disorders.[7]

Beyond pharmaceuticals, Gewald-derived thiophenes are integral to the development of functional materials, including dyes and organic electronics, highlighting the reaction's broad and enduring impact on chemical science.[13]

Conclusion: A Timeless Reaction for Future Innovations

The Gewald reaction, from its discovery to its modern-day applications, exemplifies the power of a robust and versatile synthetic methodology. For researchers and drug development professionals, a deep understanding of its history, mechanism, and practical execution is paramount. The ability to efficiently construct complex molecular architectures from simple starting materials ensures that the Gewald reaction will remain a vital tool in the quest for novel therapeutics and advanced materials for years to come.

References

  • Gewald reaction - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
  • Nguyen, Q. N., & Tantillo, D. J. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Available from: [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes
  • BenchChem. (2025). Application Notes and Protocols for the Gewald Reaction Utilizing 3-(Thiophen-2-yl)propanal.
  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved February 15, 2026, from [Link]

  • Reddy, T. J., & Kumar, A. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
  • Gewald reaction and apply in drug synthesis. (2025).
  • A green chemistry approach to gewald reaction. (n.d.). Der Pharma Chemica.
  • The Gewald reaction in dye chemistry. (2025).
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
  • Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. (2010). PMC.
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Semantic Scholar.
  • Computational investigations on the mechanism of the Gewald reaction. (n.d.). ACS.
  • Green methodologies for the synthesis of 2-aminothiophene. (2022). PMC.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Azo Dyes Utilizing 2-Amino-5-phenylthiophene-3-carbonitrile as a Key Coupling Component

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Thiophene-Based Azo Dyes

The realm of synthetic dyes is continually evolving, driven by the demand for novel chromophores with enhanced properties such as high molar extinction coefficients, superior light and chemical fastness, and tunable color palettes. Within this landscape, heterocyclic azo dyes have emerged as a pivotal class of colorants, offering a significant leap in performance over their traditional carbocyclic counterparts. The incorporation of heterocyclic moieties, particularly the thiophene ring, into the dye structure imparts a unique combination of electronic and steric characteristics that profoundly influence the final properties of the colorant.

2-Amino-5-phenylthiophene-3-carbonitrile stands out as a particularly valuable precursor in this field. Its unique molecular architecture, featuring an electron-rich thiophene ring, a primary amino group amenable to diazotization, a nitrile group for electronic modulation, and a phenyl substituent for extended conjugation, makes it an exceptionally versatile building block for a diverse range of high-performance azo dyes. These dyes find extensive applications in dyeing synthetic fibers like polyester and nylon, as well as in advanced materials science.[1][2][3] This document serves as a comprehensive guide for researchers, scientists, and professionals in drug development on the effective utilization of this compound as a coupling component in the synthesis of azo dyes.

Underlying Scientific Principles: The Chemistry of Azo Dye Formation

The synthesis of azo dyes from this compound is a classic two-step electrophilic aromatic substitution process: diazotization followed by azo coupling.[1][4][5] A thorough understanding of the underlying mechanisms is paramount for successful and reproducible synthesis.

Part 1: Diazotization of this compound

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. This reaction is typically carried out in a strongly acidic medium at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.[5][6] The key reagent is nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong acid, such as hydrochloric acid or sulfuric acid.[4][5]

The mechanism proceeds as follows:

  • Formation of the Nitrosating Agent: In the acidic medium, nitrous acid is protonated to form the highly electrophilic nitrosonium ion (NO⁺).

  • Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amino group of this compound attacks the nitrosonium ion.

  • Deprotonation and Tautomerization: A series of proton transfer and tautomerization steps lead to the formation of a stable diazonium ion, characterized by a nitrogen-nitrogen triple bond.

The low temperature is crucial as diazonium salts are notoriously unstable and can decompose readily at higher temperatures, leading to unwanted side products.[5]

Diagrammatic Representation of the Diazotization Process

Diazotization cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Thiophene 2-Amino-5-phenylthiophene -3-carbonitrile DiazoniumSalt Thiophene Diazonium Salt Thiophene->DiazoniumSalt Diazotization NitrousAcid Nitrous Acid (HNO₂) (from NaNO₂ + H⁺) Temp 0-5 °C Acid Strong Acid (e.g., HCl)

Caption: Workflow for the diazotization of this compound.

Part 2: Azo Coupling

The second stage of the synthesis is the azo coupling reaction, where the electrophilic diazonium salt reacts with an electron-rich coupling component to form the azo dye. The choice of the coupling component is critical as it determines the final color and properties of the dye. Common coupling components include phenols, naphthols, and aromatic amines.[4][7]

The mechanism of azo coupling is an electrophilic aromatic substitution:

  • Electrophilic Attack: The positively charged terminal nitrogen of the diazonium salt acts as an electrophile and attacks the electron-rich aromatic ring of the coupling component.

  • Formation of a Sigma Complex: A resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, is formed.

  • Deprotonation: A base in the reaction mixture removes a proton from the sigma complex to restore the aromaticity of the ring, resulting in the formation of the stable azo dye.

The pH of the reaction medium is a critical parameter in the coupling reaction. For coupling with phenols, the reaction is typically carried out under weakly alkaline conditions to deprotonate the hydroxyl group, thereby increasing the electron-donating ability of the ring and facilitating the electrophilic attack. Conversely, for coupling with aromatic amines, the reaction is performed under weakly acidic conditions to prevent the protonation of the amino group, which would deactivate the ring towards electrophilic substitution.

Experimental Protocols: Synthesis of a Representative Azo Dye

The following protocol details the synthesis of a representative azo dye using this compound as the diazo component and N,N-diethylaniline as the coupling component.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Quantity (g or mL)
This compound214.28102.14 g
Sodium Nitrite (NaNO₂)69.00110.76 g
Concentrated Sulfuric Acid (H₂SO₄)98.08-5 mL
Propionic Acid74.08-15 mL
Acetic Acid60.05-5 mL
N,N-Diethylaniline149.23101.49 g (1.6 mL)
10% Aqueous Hydrochloric Acid--20 mL
Sodium Acetate82.03-As needed
Ice--As needed
Protocol: Step-by-Step Synthesis

Part A: Diazotization of this compound

  • In a 100 mL beaker, prepare a suspension of 2.14 g (10 mmol) of this compound in a mixture of 15 mL of propionic acid and 5 mL of acetic acid.

  • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

  • In a separate beaker, carefully dissolve 0.76 g (11 mmol) of sodium nitrite in 5 mL of concentrated sulfuric acid while maintaining the temperature below 20 °C to prepare nitrosylsulfuric acid.[1]

  • Slowly add the freshly prepared nitrosylsulfuric acid solution dropwise to the stirred thiophene suspension, ensuring the temperature remains between 0 and 5 °C.

  • After the addition is complete, continue stirring the mixture for an additional 2 hours at 0-5 °C to ensure complete diazotization. The formation of a clear solution indicates the successful formation of the diazonium salt.

Part B: Azo Coupling with N,N-Diethylaniline

  • In a 250 mL beaker, dissolve 1.49 g (10 mmol) of N,N-diethylaniline in 20 mL of 10% aqueous hydrochloric acid.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly and with vigorous stirring, add the cold diazonium salt solution from Part A to the N,N-diethylaniline solution.

  • Maintain the temperature at 0-5 °C and continue stirring for 2-3 hours. A colored precipitate of the azo dye will form.

  • Adjust the pH of the reaction mixture to 4-5 by the slow addition of a saturated sodium acetate solution. This will promote the precipitation of the dye.

  • Filter the precipitated dye using a Buchner funnel and wash it thoroughly with cold water until the filtrate is neutral.

  • Dry the dye in a vacuum oven at 60 °C.

Characterization of the Synthesized Dye

The synthesized azo dye should be characterized using standard analytical techniques to confirm its structure and purity.

  • Melting Point: Determine the melting point of the dried dye. A sharp melting point is indicative of a pure compound.

  • Spectroscopic Analysis:

    • UV-Visible Spectroscopy: Record the absorption spectrum of the dye in a suitable solvent (e.g., ethanol or DMF) to determine its maximum absorption wavelength (λmax), which corresponds to its color.

    • FT-IR Spectroscopy: Identify the characteristic functional groups, such as the azo group (-N=N-), nitrile group (-C≡N), and aromatic rings.

    • ¹H NMR and ¹³C NMR Spectroscopy: Elucidate the detailed molecular structure of the dye.

  • Chromatography: Assess the purity of the dye using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Diagrammatic Representation of the Azo Dye Synthesis Workflow

AzoDyeSynthesis cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_workup Work-up and Purification cluster_characterization Characterization Thiophene 2-Amino-5-phenylthiophene -3-carbonitrile DiazoniumSalt Thiophene Diazonium Salt Thiophene->DiazoniumSalt 0-5 °C NitrosylsulfuricAcid Nitrosylsulfuric Acid (NaNO₂ in H₂SO₄) AzoDye Azo Dye Precipitate DiazoniumSalt->AzoDye 0-5 °C CouplingComponent N,N-Diethylaniline Filtration Filtration AzoDye->Filtration Washing Washing with Water Filtration->Washing Drying Drying Washing->Drying MP Melting Point Drying->MP UVVis UV-Vis Drying->UVVis FTIR FT-IR Drying->FTIR NMR NMR Drying->NMR

Caption: A comprehensive workflow for the synthesis and characterization of an azo dye.

Expected Results and Properties

Azo dyes derived from this compound and its analogues typically exhibit bright and intense colors ranging from red to blue, depending on the electronic nature of the substituents on both the thiophene ring and the coupling component.[2][8] The presence of the electron-withdrawing nitrile group and the phenyl group on the thiophene moiety generally leads to a bathochromic shift (a shift to longer wavelengths), resulting in deeper colors.

Table of Expected Spectral Properties of Thiophene-Based Azo Dyes

Diazo ComponentCoupling ComponentSolventλmax (nm)Reference
2-Amino-5-nitrothiopheneN,N-diethylanilineDMF562[8]
2-Amino-3-cyano-5-nitrothiopheneN,N-diethylanilineDMF610[2]
2-Amino-4-methyl-5-cyanothiopheneN,N-diethylanilineDMF520[9]
This compoundN,N-diethylanilineDMF~540-580Estimated

Note: The λmax for the title compound is an estimation based on the structural similarities to the cited examples.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling of Reagents:

    • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood.

    • Sodium nitrite is toxic and an oxidizing agent. Avoid contact with skin and eyes.

    • Aromatic amines, such as N,N-diethylaniline, can be toxic and should be handled in a well-ventilated area or a fume hood.

  • Diazonium Salts: Diazonium salts are potentially explosive when dry. They should be kept in solution and at low temperatures at all times. Do not isolate the diazonium salt.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide array of high-performance azo dyes. By following the detailed protocols and understanding the underlying chemical principles outlined in these application notes, researchers can effectively utilize this compound to develop novel chromophores with tailored properties for various applications, from textile dyeing to advanced materials. The key to successful synthesis lies in the careful control of reaction conditions, particularly temperature and pH, and the appropriate choice of coupling components to achieve the desired color and performance characteristics.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Thiophene-Based Dyes and Pigments.
  • Scribd. (n.d.). Diazotization and Azo Dye Formation.
  • IMR Press. (n.d.). Aromatic amines: use in azo dye chemistry.
  • Singh, M. V., et al. (n.d.). Synthetic procedures, properties, and applications of thiophene-based azo scaffolds. ResearchGate.
  • ChemistryStudent. (n.d.). Azo Dye Formation (A-Level).
  • Maruszewska, K., & Podsiadły, R. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. PMC.
  • Abdou, M. M. (2013). Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. American Journal of Chemistry, 3(5), 126-135.
  • Unknown. (n.d.). Synthesis and Dyeing Performance of Some Novel Heterocyclic Azo Disperse Dyes.
  • Unknown. (n.d.). Evaluation of the Dyeing Properties of some Aminothiophene based Dispersed Azo Dyes.
  • El-Mekkawy, A. I., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. PMC.

Sources

Protocol for cyclization of alpha-methylene carbonyls to aminothiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Cyclization of Alpha-Methylene Carbonyls to Aminothiophenes (Gewald Reaction)

Abstract & Scope

This technical guide outlines the optimized protocols for the Gewald Reaction , a multicomponent condensation of


-methylene carbonyls, activated nitriles, and elemental sulfur to synthesize 2-aminothiophenes.[1][2] These heterocycles are privileged scaffolds in medicinal chemistry, serving as precursors for kinase inhibitors, antipsychotics (e.g., Olanzapine), and anti-inflammatory agents.

This document provides two distinct workflows:

  • Standard One-Pot Protocol: A robust, scalable method for bench synthesis.

  • Microwave-Assisted Protocol: A high-throughput method for library generation.

Mechanistic Insight

Understanding the reaction pathway is critical for troubleshooting low yields. The generally accepted mechanism under basic conditions proceeds via a Knoevenagel-first pathway, followed by thionation and cyclization.

Figure 1: Mechanistic Pathway

The reaction initiates with the deprotonation of the activated nitrile, which condenses with the ketone (Knoevenagel condensation) to form an


-unsaturated nitrile. This intermediate is then attacked by the polysulfide anion (formed from sulfur and the amine base), leading to cyclization.

GewaldMechanism Reactants Ketone + Activated Nitrile (Base Catalyst) Inter1 Knoevenagel Intermediate (α,β-unsaturated nitrile) Reactants->Inter1 - H2O Inter2 Thiol/Polysulfide Intermediate Inter1->Inter2 Nucleophilic Attack Sulfur Elemental Sulfur (S8) + Amine Base Sulfur->Inter2 Activation Cyclization Intramolecular Cyclization Inter2->Cyclization Tautomerization Product 2-Aminothiophene Cyclization->Product Aromatization

Caption: The stepwise Gewald reaction mechanism: Knoevenagel condensation precedes sulfur incorporation and final aromatization.[1][3][4][5][6]

Critical Parameters & Optimization

Success relies on balancing solubility and basicity. The following parameters are derived from extensive literature validation.

Table 1: Optimization Variables

ParameterRecommendationRationale
Solvent Ethanol (EtOH) Standard. Good solubility for reactants; product often precipitates out.
DMFUse for microwave or difficult substrates (high solubility, higher boiling point).
Base Morpholine Preferred. Acts as both a base and a nucleophilic catalyst; moderate basicity prevents side reactions.
Diethylamine (Et₂NH)Stronger base; good for less reactive ketones but volatile.
Sulfur Source Elemental Sulfur (

)
Use finely powdered sulfur.[7] Aged sulfur can oxidize; ensure fresh supply.
Stoichiometry 1.0 : 1.0 : 1.0 Ketone : Nitrile : Sulfur.[4] A slight excess of Sulfur (1.1 eq) can drive completion.
Temperature 50–60°C Optimal balance. Higher temps (>80°C) can cause nitrile polymerization.

Protocol 1: Standard One-Pot Gewald Synthesis

Best for: Gram-scale synthesis, standard laboratory setups, high-purity requirements.

Materials
  • Substrate: Cyclohexanone (or derivative) [10 mmol]

  • Reagent A: Ethyl Cyanoacetate or Malononitrile [10 mmol]

  • Reagent B: Elemental Sulfur (powdered) [10 mmol, 0.32 g][3]

  • Catalyst: Morpholine [10 mmol, 0.87 mL] or Triethylamine

  • Solvent: Ethanol (absolute) [20 mL]

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine the Ketone (10 mmol), Activated Nitrile (10 mmol), and Sulfur (10 mmol).

  • Solvation: Add Ethanol (20 mL) and stir at room temperature for 5 minutes to create a suspension.

  • Activation: Add Morpholine (10 mmol) dropwise over 2 minutes. Note: The reaction is exothermic; a slight temperature rise is normal.

  • Reaction: Heat the mixture to 50–60°C (oil bath) with continuous stirring.

    • Observation: The sulfur will gradually dissolve, and the solution will darken (orange/brown).

    • Duration: Stir for 3–12 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes.

    • If a precipitate forms: Filter the solid using a Buchner funnel. Wash the cake with cold ethanol (2 x 5 mL).

    • If no precipitate forms: Pour the mixture into ice-water (100 mL) and stir vigorously to induce precipitation.

  • Purification: Recrystallize from hot Ethanol or Methanol. If the product remains oily, purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Protocol 2: Microwave-Assisted Synthesis

Best for: Combinatorial libraries, difficult substrates, rapid screening.

Figure 2: Experimental Workflow

MicrowaveWorkflow Setup Vial Setup: Ketone + Nitrile + S8 + Base in DMF/EtOH Irradiation Microwave Irradiation 60-100°C, 10-30 mins Setup->Irradiation Seal Vial Workup Aqueous Workup (Pour into Ice Water) Irradiation->Workup Cool to RT Isolation Filtration / Extraction Workup->Isolation Analysis Analysis (NMR/LCMS) Isolation->Analysis

Caption: High-throughput workflow for microwave-assisted Gewald synthesis.

Methodology
  • Loading: In a microwave-safe vial (10-20 mL), add Ketone (1.0 mmol), Nitrile (1.0 mmol), Sulfur (1.0 mmol), and Morpholine (1.0 mmol).

  • Solvent: Add DMF or Ethanol (2–3 mL). DMF is preferred for microwave absorption efficiency.

  • Irradiation: Seal the vial. Irradiate at 80°C for 15–20 minutes (Power: Dynamic/Max 150W).

  • Isolation: Pour the reaction mixture into crushed ice (20 mL). Stir for 10 minutes.

  • Collection: Filter the precipitate. Wash with water to remove residual DMF. Dry in a vacuum oven at 40°C.

Troubleshooting & Quality Control

Table 2: Common Issues and Solutions

IssueProbable CauseCorrective Action
No Reaction / SM Recovery Inactive Sulfur or Steric HindranceUse fresh, finely powdered sulfur. Switch to a stronger base (Diethylamine) or increase Temp to reflux.
Oily Product Incomplete crystallizationTriturate the oil with cold Hexane/Ether. If unsuccessful, perform column chromatography.[2]
Low Yield Knoevenagel step failedPre-mix Ketone + Nitrile + Base for 30 mins before adding Sulfur (Two-step one-pot variation).
By-product: Pyrimidines OverheatingMaintain temp <80°C. High heat can favor condensation of nitrile dimers.

Characterization Check:

  • ¹H NMR: Look for the characteristic broad singlet (

    
     6.0–7.5 ppm) corresponding to the 
    
    
    
    group on the thiophene ring.
  • IR: Distinct double absorption bands for

    
     stretching around 3300–3400 cm⁻¹.
    

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966).[7] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

  • Sabnis, R. W., et al. (1999). 2-Aminothiophenes by the Gewald Reaction. Journal of Heterocyclic Chemistry.

  • Huang, X., et al. (2010).[8] Microwave-Assisted Synthesis of 2-Aminothiophenes. Synlett.

  • Putrani, et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry.

  • BenchChem Application Note. (2025). Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives.

Sources

Application Notes & Protocols: Strategic Synthesis of Thienopyrimidine Scaffolds from 2-Amino-5-phenylthiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for the synthesis of thienopyrimidine derivatives, a scaffold of paramount importance in medicinal chemistry, starting from the versatile building block, 2-Amino-5-phenylthiophene-3-carbonitrile. Thienopyrimidines are recognized as crucial purine bioisosteres, enabling them to interact with a wide array of biological targets, most notably as kinase inhibitors in oncology.[1][2][3] This guide delves into the causal chemistry behind various synthetic strategies and furnishes detailed, validated protocols for laboratory execution. We will explore several reliable pathways, including cyclization with formamide, formic acid, and isothiocyanates, to yield diverse thienopyrimidine cores.

Foundational Concepts: The Thienopyrimidine Scaffold

The thieno[2,3-d]pyrimidine core is a fused heterocyclic system structurally analogous to purine, the fundamental component of nucleic acids.[1][3] This bioisosteric relationship is the cornerstone of its medicinal value, allowing it to function as an antagonist or inhibitor for enzymes that typically bind purine-based substrates, such as ATP-dependent protein kinases.[2][4][5] Deregulation of kinase activity is a hallmark of many cancers, making thienopyrimidine derivatives highly sought-after candidates in drug discovery for targeted cancer therapies.[6][7][8]

Our synthetic journey begins with this compound. This starting material is readily accessible through the well-established Gewald reaction, a multicomponent condensation of a ketone (acetophenone), an active methylene nitrile (malononitrile), and elemental sulfur.[9][10][11][12] The presence of the ortho-disposed amino and cyano groups provides the necessary functionality for annulation of the pyrimidine ring.

Figure 1: Synthesis of the starting material via the Gewald Reaction.

Core Synthetic Strategies for Pyrimidine Ring Annulation

The conversion of this compound to a thieno[2,3-d]pyrimidine involves the construction of the six-membered pyrimidine ring. The choice of reagent dictates the substitution pattern on the newly formed ring, particularly at the C2 and C4 positions. Below, we outline three primary, field-proven strategies.

Figure 3: Plausible mechanism for the base-catalyzed cyclization pathway.

Conclusion

The protocols detailed in this guide represent robust and versatile methods for the synthesis of medicinally relevant thienopyrimidine derivatives from this compound. By selecting the appropriate one-carbon source—be it formamide, formic acid, or an isothiocyanate—researchers can strategically access 4-amino, 4-oxo, or N3-substituted-2-thioxo scaffolds, respectively. These foundational molecules serve as key intermediates for the development of novel therapeutics, particularly in the realm of kinase inhibition. The provided step-by-step procedures, coupled with an understanding of the underlying chemical principles, empower researchers to confidently and efficiently produce these high-value compounds.

References

  • Title: Gewald reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Thieno[2,3- d ]pyrimidine derivatives: Synthetic approaches and their FLT3 kinase inhibition Source: ResearchGate URL: [Link]

  • Title: Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes Source: Royal Society of Chemistry URL: [Link]

  • Title: A green chemistry approach to gewald reaction Source: Der Pharma Chemica URL: [Link]

  • Title: Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction Source: MDPI URL: [Link]

  • Title: Scheme 2. Synthesis of the 4-aminosubstituted thieno[2,3-d]pyrimidine derivatives. Source: ResearchGate URL: [Link]

  • Title: Synthesis of Active 2-Aminothiophenes through the Gewald Reaction Source: Synfacts URL: [Link]

  • Title: Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents Source: PubMed URL: [Link]

  • Title: Facile Synthesis and Anticancer Activity of Novel 4-Aminothieno[2,3-d]pyrimidines and Triazolothienopyrimidines Source: Taylor & Francis Online URL: [Link]

  • Title: Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents Source: ResearchGate URL: [Link]

  • Title: Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents Source: ScienceDirect URL: [Link]

  • Title: Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applications Source: Preprints.org URL: [Link]

  • Title: recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025) Source: ResearchGate URL: [Link]

  • Title: Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances Source: PubMed URL: [Link]

  • Title: Thienopyrimidine Source: Encyclopedia MDPI URL: [Link]

  • Title: Synthesis of thieno[2,3-d]pyrimidines, thieno[2,3-d]triazinones and thieno[2,3-e]diazepinones of anticipated anti-cancer activity Source: Cairo University URL: [Link]

  • Title: Chemistry of Thienopyrimidines and Their Biological Applications Source: Natural Sciences Publishing URL: [Link]

  • Title: Design and Synthesis of 4-Anilinothieno[2,3-d]pyrimidine-Based Compounds as Dual EGFR/HER-2 Inhibitors Source: PubMed URL: [Link]

  • Title: WORLD JOURNAL OF PHARMACEUTICAL RESEARCH Source: WJPR URL: [Link]

  • Title: Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives Source: SciELO URL: [Link]

  • Title: Synthesis of Some Thienopyrimidine Derivatives Source: PMC - NIH URL: [Link]

  • Title: Synthesis of some biologically active agents derived from thieno[2,3-d]pyrimidine derivatives Source: Europe PMC URL: [Link]

  • Title: Synthesis of Some Thienopyrimidine Derivatives Source: MDPI URL: [Link]

  • Title: 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines Source: PMC - NIH URL: [Link]

  • Title: Synthesis of some thienopyrimidine derivatives. Source: SciSpace URL: [Link]

  • Title: Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines Source: MDPI URL: [Link]

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Troubleshooting & Optimization

Technical Support Center: Scale-Up of 2-Amino-5-phenylthiophene-3-carbonitrile Production

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 2-Amino-5-phenylthiophene-3-carbonitrile. This guide is designed to provide practical, experience-driven insights into the challenges you may encounter when transitioning this synthesis from the laboratory bench to larger-scale production. Our focus is on the widely-used Gewald three-component reaction, a powerful yet nuanced method for constructing this valuable thiophene scaffold.

The following sections are structured in a question-and-answer format to directly address common issues, from reaction optimization and impurity control to final product isolation.

Part 1: Foundational Knowledge & Reaction Workflow

The Gewald Reaction: A Mechanistic Overview

The synthesis of this compound is most commonly achieved via the Gewald reaction.[1] This one-pot, three-component reaction involves the condensation of a ketone (acetophenone), an active methylene nitrile (malononitrile), and elemental sulfur, typically in the presence of a basic catalyst.[2][3]

The reaction proceeds through three key stages:

  • Knoevenagel-Cope Condensation: The base catalyzes the condensation between acetophenone and malononitrile to form an α,β-unsaturated nitrile intermediate (phenylmethylidene)malononitrile.[1][4][5]

  • Sulfur Addition (Michael Addition): The α,β-unsaturated intermediate reacts with elemental sulfur. The base plays a crucial role here, activating the sulfur and promoting its addition to the intermediate.[4][6]

  • Cyclization and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization, followed by tautomerization (aromatization) to yield the final 2-aminothiophene product.[5][7][8]

Understanding this sequence is critical for effective troubleshooting, as issues can arise at any stage.

Gewald_Workflow Figure 1: General workflow for the Gewald synthesis. cluster_reactants Starting Materials cluster_process Reaction Sequence cluster_output Output Acetophenone Acetophenone Condensation Knoevenagel-Cope Condensation Acetophenone->Condensation Malononitrile Malononitrile Malononitrile->Condensation Sulfur Elemental Sulfur (S8) Sulfur_Addition Michael Addition of Sulfur Sulfur->Sulfur_Addition Base Base (e.g., Morpholine) Base->Condensation Base->Sulfur_Addition Intermediate α,β-Unsaturated Nitrile Intermediate Condensation->Intermediate Intermediate->Sulfur_Addition Cyclization Intramolecular Cyclization & Aromatization Sulfur_Addition->Cyclization Crude_Product Crude Product Mixture Cyclization->Crude_Product Purification Purification (Crystallization) Crude_Product->Purification Final_Product Pure 2-Amino-5-phenyl- thiophene-3-carbonitrile Purification->Final_Product

Caption: General workflow for the Gewald synthesis.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific challenges encountered during the scale-up of this compound synthesis.

Category 1: Low Yield and Reaction Inefficiency

Question: My reaction yield dropped significantly when moving from a 10g to a 1kg scale. What are the likely causes?

This is a classic scale-up challenge primarily rooted in mass and heat transfer limitations.

  • Potential Cause 1: Inefficient Mixing & Hotspots: On a small scale, heat dissipates quickly. In a large reactor, localized overheating (hotspots) can occur due to the exothermic nature of the condensation and cyclization steps. These hotspots can lead to thermal degradation of reactants, intermediates, or the final product, often forming tar-like polymers.

    • Solution:

      • Mechanical Agitation: Ensure the reactor is equipped with an appropriate agitator (e.g., anchor or turbine) capable of maintaining a homogenous slurry. Poor agitation can cause elemental sulfur to settle, effectively lowering its concentration in the reaction phase.

      • Controlled Reagent Addition: Add the base or one of the reactants slowly and sub-surface to control the initial exotherm. Monitor the internal temperature closely using a calibrated probe.

      • Jacket Cooling: Utilize reactor jacket cooling to actively manage the temperature and prevent thermal runaways.

  • Potential Cause 2: Incomplete Knoevenagel-Cope Condensation: This initial step is foundational. If it does not proceed to completion, the overall yield will be compromised.[9]

    • Solution:

      • Base Selection: While morpholine and piperidine are common, their effectiveness can vary. Ensure the base is of high purity and not degraded. Triethylamine is another option, though it can be less effective in solubilizing sulfur.[9]

      • Water Removal: The condensation produces water, which can inhibit the reaction.[9] While a Dean-Stark apparatus is common in some syntheses, on a large scale, ensuring anhydrous solvents and reagents is a more practical first step.

  • Potential Cause 3: Poor Sulfur Solubility and Reactivity: Elemental sulfur (S8) has limited solubility in many organic solvents.[9]

    • Solution:

      • Solvent Choice: Polar solvents like ethanol, methanol, or DMF are generally preferred to enhance sulfur's solubility and reactivity.[9]

      • Temperature Control: Gently heating the reaction mixture to 40-60°C can improve sulfur's reactivity. However, exceeding this range can promote side reactions.[9]

Question: I'm observing unreacted starting materials in my final crude product. How can I drive the reaction to completion?

  • Potential Cause: Incorrect Stoichiometry or Reagent Quality:

    • Solution:

      • Reagent Purity: Verify the purity of acetophenone and malononitrile. Impurities can interfere with the reaction. Ensure all reagents are accurately measured.[9]

      • Reaction Time & Temperature: Scale-up often requires longer reaction times than bench-scale experiments. Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, HPLC, GC) to determine the optimal endpoint before quenching. A modest increase in temperature (e.g., from 50°C to 60°C) might be necessary, but this should be tested cautiously to avoid byproduct formation.[9]

Low_Yield_Troubleshooting Figure 2: Decision tree for troubleshooting low yield. cluster_causes Potential Causes cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Byproduct Formation cluster_solutions3 Solutions for Isolation Loss Start Low Product Yield Incomplete_Rxn Incomplete Reaction? (Check TLC/HPLC) Start->Incomplete_Rxn Byproducts Significant Byproducts? (Check NMR/LCMS) Start->Byproducts Isolation_Loss Isolation Losses? (Check mother liquor) Start->Isolation_Loss Check_Reagents Verify Reagent Purity & Stoichiometry Incomplete_Rxn->Check_Reagents Optimize_Conditions Increase Time/ Temp Incrementally Incomplete_Rxn->Optimize_Conditions Check_Base Evaluate Base Choice & Activity Incomplete_Rxn->Check_Base Control_Temp Improve Temperature Control (Controlled Addition, Cooling) Byproducts->Control_Temp Reduce_Conc Adjust Reactant Concentration Byproducts->Reduce_Conc Modify_Order Change Reagent Addition Order Byproducts->Modify_Order Optimize_Crystallization Optimize Crystallization (Solvent, Temp, Seeding) Isolation_Loss->Optimize_Crystallization Check_pH Adjust pH during Workup Isolation_Loss->Check_pH Extract_Aqueous Re-extract Aqueous Layers Isolation_Loss->Extract_Aqueous

Caption: Decision tree for troubleshooting low yield.

Category 2: Impurity Profile and Purification

Question: My final product is a dark oil that is difficult to crystallize. What impurities are likely present and how can I remove them?

  • Potential Cause 1: Dimerization or Polymerization: Under harsh conditions (e.g., high temperature, incorrect base), starting materials or intermediates can self-condense or polymerize, leading to tar-like substances.[9]

    • Solution:

      • Strict Temperature Control: As mentioned, avoid hotspots. A reaction temperature of 40-60°C is generally optimal.[9]

      • Dilution: Running the reaction at a slightly lower concentration can sometimes disfavor polymerization pathways.

      • Workup: After the reaction, quenching with a mild acid (e.g., acetic acid) can neutralize the basic catalyst and prevent further side reactions during workup.

  • Potential Cause 2: Sulfur-Related Impurities: If the reaction is not clean, you may have polysulfides or other sulfur-containing byproducts. These are often colored and can inhibit crystallization.

    • Solution:

      • Aqueous Wash: During workup, washing the organic layer with a solution of sodium bisulfite (NaHSO3) or sodium sulfite (Na2SO3) can help remove residual elemental sulfur and some sulfur byproducts.

      • Charcoal Treatment: Treatment of the crude product solution with activated carbon can effectively remove colored impurities before crystallization. Use with caution, as it can also adsorb the desired product.

  • Potential Cause 3: Incorrect Solvent for Crystallization: The choice of crystallization solvent is paramount for obtaining a pure, crystalline solid.

    • Solution:

      • Solvent Screening: A systematic solvent screen is essential. Common solvents for this class of compounds include ethanol, isopropanol, acetonitrile, or mixtures like toluene/heptane or ethyl acetate/hexane.[10][11]

      • Anti-Solvent Crystallization: Dissolve the crude oil in a good solvent (e.g., ethyl acetate, toluene) at a slightly elevated temperature, and then slowly add an anti-solvent (e.g., heptane, hexane) until turbidity is observed. Allow the solution to cool slowly to promote crystal growth.

      • Seeding: If you have a small amount of pure crystalline material, use it to seed the supersaturated solution to induce crystallization.

Common ImpurityPotential OriginMitigation Strategy
Unreacted Acetophenone Incomplete reaction; incorrect stoichiometry.Increase reaction time; verify stoichiometry.
(Phenylmethylidene)malononitrile Incomplete sulfur addition/cyclization.Ensure sufficient sulfur and adequate temperature for cyclization.[9]
Polymeric Tar High reaction temperature; localized hotspots.Improve temperature control; controlled reagent addition.[9]
Elemental Sulfur Excess sulfur used; poor solubility.Wash with a sulfite solution during workup; optimize stoichiometry.
Category 3: Scale-Up Safety Considerations

Question: Are there any specific safety hazards I should be aware of when scaling up this reaction?

Yes, the Gewald reaction has two primary safety considerations that become more significant at scale.

  • Hazard 1: Hydrogen Sulfide (H₂S) Gas Evolution: Although not always a major product, the reaction of elemental sulfur with the base and active methylene compounds can potentially generate small amounts of highly toxic, flammable hydrogen sulfide gas, especially if the reaction is overheated or if acidic conditions are encountered prematurely.

    • Mitigation:

      • Ventilation: Always perform the reaction in a well-ventilated fume hood or a contained reactor system with appropriate off-gas scrubbing.

      • Monitoring: Use H₂S gas detectors in the vicinity of the reactor.

      • Quenching: Quench the reaction mixture carefully. A controlled addition to a cooled, basic solution (e.g., dilute NaOH) can help trap any evolved H₂S as sodium sulfide.

  • Hazard 2: Exothermic Reaction (Thermal Runaway): The initial condensation reaction is exothermic. On a large scale, the heat generated can accumulate rapidly if not managed, leading to a thermal runaway. This can cause the solvent to boil violently and increase the rate of side reactions and gas evolution.

    • Mitigation:

      • Calorimetry Studies: For large-scale manufacturing (kilo lab and beyond), performing reaction calorimetry (e.g., using a RC1 calorimeter) is highly recommended to understand the heat flow, maximum temperature of synthesis reaction (MTSR), and to design an adequate cooling strategy.

      • Controlled Addition: Never mix all reagents at once. A slow, controlled addition of the base or malononitrile into the mixture of the other reagents is a standard safety procedure.

      • Emergency Cooling: Ensure the reactor has an emergency cooling plan or a quench system in place.

Part 3: Experimental Protocol Example

This protocol is a representative example for a laboratory scale-up and should be optimized for your specific equipment and conditions.

Synthesis of this compound (100g Scale)

Reagents:

  • Acetophenone: 60.1 g (0.50 mol)

  • Malononitrile: 33.0 g (0.50 mol)

  • Elemental Sulfur: 16.8 g (0.525 mol)

  • Morpholine: 47.9 g (0.55 mol)

  • Ethanol (anhydrous): 500 mL

  • Ethyl Acetate: For workup and crystallization

  • Heptane: For crystallization

Procedure:

  • Setup: Equip a 2L jacketed glass reactor with a mechanical overhead stirrer, a temperature probe, a condenser, and a nitrogen inlet.

  • Charge Reagents: To the reactor under a nitrogen atmosphere, add ethanol (500 mL), acetophenone (60.1 g), malononitrile (33.0 g), and elemental sulfur (16.8 g).

  • Initial Mixing: Begin stirring the mixture to form a slurry.

  • Controlled Addition of Base: Slowly add morpholine (47.9 g) to the slurry over a period of 60-90 minutes, while maintaining the internal temperature between 40-45°C using the reactor jacket. A mild exotherm will be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to 50-55°C and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.

  • Cooling & Quenching: Cool the reaction mixture to room temperature. Pour the dark slurry into a mixture of ice water (1 L) and ethyl acetate (500 mL).

  • Workup:

    • Stir the two-phase mixture vigorously for 15 minutes.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 250 mL).

    • Combine the organic layers and wash with water (2 x 500 mL) and then with brine (1 x 500 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a dark oil or solid.

  • Purification (Crystallization):

    • Dissolve the crude product in a minimal amount of hot ethyl acetate (approx. 200-300 mL).

    • Slowly add heptane (approx. 400-600 mL) with stirring until the solution becomes cloudy.

    • Warm the mixture slightly until it becomes clear again, then allow it to cool slowly to room temperature, and finally in an ice bath for 1-2 hours.

    • Collect the precipitated solid by filtration, wash with a cold mixture of ethyl acetate/heptane (1:3), and dry under vacuum.

    • Expected Yield: 70-85% of a pale yellow to light brown crystalline solid.

References

  • BenchChem. (n.d.). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.
  • Putrov, D., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega.
  • Chen, H., et al. (2025). Structured Ternary Fluids Promote Crystallization and Detection of 5‑Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (ROY) Metastable Polymorphs. Crystal Growth & Design.
  • Cwik, A., & Hell, Z. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.
  • Ould M'hamed, M., et al. (n.d.). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum.
  • Yu, L. (2006). The Crystallization of 5Methyl2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile in the Presence of Structurally Similar Compounds. ResearchGate.
  • Sharma, J., & Champagne, P. (n.d.). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ResearchGate.
  • Putrov, D. V., et al. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega.
  • Revelant, G., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy.
  • PubChem. (n.d.). 2-(2-Aminoanilino)-5-methylthiophene-3-carbonitrile.
  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv.
  • Cwik, A., & Hell, Z. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
  • Kulkarni, S., & Deo, K. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica.
  • Sigma-Aldrich. (n.d.). 2-Aminothiophene-3-carbonitrile.
  • Wikipedia. (n.d.). Gewald reaction.
  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry.

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Validation & Comparative

Navigating the Labyrinth of Molecular Structure: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Amino-5-phenylthiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery and materials science, the precise characterization of novel chemical entities is paramount. 2-Amino-5-phenylthiophene-3-carbonitrile, a heterocyclic compound with significant potential in medicinal chemistry, presents a unique analytical challenge. This guide, designed for the discerning researcher, delves into the mass spectrometric fragmentation pattern of this molecule, offering a predictive analysis grounded in established principles of organic mass spectrometry. We will explore the expected fragmentation pathways, compare this powerful technique with alternative analytical methods, and provide a robust experimental protocol for its characterization.

The Molecular Blueprint: Predicting the Fragmentation Cascade

Understanding the fragmentation of this compound (Molecular Weight: 200.26 g/mol ) under electron ionization (EI) or electrospray ionization (ESI) mass spectrometry requires a systematic deconstruction of its molecular architecture.[1] The molecule's stability, influenced by its aromatic thiophene and phenyl rings, suggests that the molecular ion peak (M+) will be readily observed.[2] The subsequent fragmentation is dictated by the interplay of the amino (-NH2), cyano (-CN), and phenyl (-C6H5) substituents, as well as the inherent properties of the thiophene core.

The fragmentation process is initiated by the removal of an electron to form a radical cation (M+•). The subsequent cleavage of bonds is driven by the stability of the resulting fragments, including neutral losses and the formation of stable carbocations or radical cations.[3]

Expected Primary Fragmentation Pathways:

  • Loss of a Hydrogen Radical (M-1): The initial loss of a hydrogen atom from the amino group is a common fragmentation pathway for primary amines, leading to the formation of a stable iminium cation.[4]

  • Loss of Hydrogen Cyanide (M-27): The nitrile group can be eliminated as a neutral molecule of hydrogen cyanide (HCN). This is a characteristic fragmentation for compounds containing a cyano group adjacent to a source of protons, such as the amino group in this molecule.

  • Loss of Acetylene (M-26) from the Phenyl Ring: Aromatic rings can undergo fragmentation by losing a molecule of acetylene.[4]

  • Cleavage of the Phenyl Group (M-77): The bond between the thiophene ring and the phenyl group can rupture, leading to the loss of a phenyl radical (C6H5•) and the formation of a thiophene-containing cation at m/z 123.

  • Thiophene Ring Fission: The thiophene ring itself can undergo cleavage, although this often requires higher energy. Potential losses include CS (m/z 44) or fragments of the thiophene ring itself.

A proposed fragmentation pathway is visualized in the following diagram:

Fragmentation_Pathway M [M]+• m/z 200 M_minus_H [M-H]+ m/z 199 M->M_minus_H - H• M_minus_HCN [M-HCN]+• m/z 173 M->M_minus_HCN - HCN M_minus_C6H5 [M-C6H5]+ m/z 123 M->M_minus_C6H5 - C6H5• C6H5 [C6H5]+ m/z 77 M_minus_C6H5->C6H5 further fragmentation

Sources

A Comparative Guide to Thiophene Synthesis: Gewald Reaction vs. Paal-Knorr Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The thiophene nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3] Its synthesis, therefore, is a critical aspect of drug discovery and development. Among the various methods to construct this valuable heterocycle, the Gewald and Paal-Knorr reactions stand out as classical yet persistently relevant strategies.[2] This guide provides an in-depth, objective comparison of these two powerful synthetic tools, offering insights into their mechanisms, scope, and practical applications, supported by experimental data and protocols.

At a Glance: Key Differences

FeatureGewald ReactionPaal-Knorr Thiophene Synthesis
Product Type Polysubstituted 2-aminothiophenesSubstituted thiophenes (non-aminated)
Starting Materials Ketone/aldehyde, α-cyanoester, elemental sulfur1,4-Dicarbonyl compound
Key Reagents Base (e.g., morpholine, piperidine), elemental sulfurSulfurizing agent (e.g., P₄S₁₀, Lawesson's reagent)
Reaction Type Multicomponent condensation-cyclizationCondensation of a single precursor
Key Advantage High degree of functionalization in a single stepStraightforward access to 2,5-disubstituted thiophenes
Key Limitation Generally limited to 2-aminothiophene productsRequires access to 1,4-dicarbonyl precursors

The Gewald Reaction: A Gateway to 2-Aminothiophenes

First reported by Karl Gewald in 1961, this multicomponent reaction provides a highly convergent and versatile route to polysubstituted 2-aminothiophenes.[4][5] These products are valuable intermediates in the synthesis of dyes, agrochemicals, and a wide array of pharmacologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[6][7][8]

Mechanistic Insights

The mechanism of the Gewald reaction is generally understood to proceed in a stepwise fashion, though the exact sequence can be influenced by the specific reactants and conditions.[5][9]

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (or aldehyde) and the active methylene of the α-cyanoester.[4][6][10] This forms a stable α,β-unsaturated nitrile intermediate.

  • Sulfur Addition: Elemental sulfur then adds to the α-carbon of the unsaturated intermediate. The precise mechanism of this step is complex and still under investigation, but it is believed to involve the formation of a thiirane or a polysulfide intermediate.[9][11]

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, with the sulfur attacking the cyano group.[6] A subsequent tautomerization of the resulting imine leads to the aromatic 2-aminothiophene product.[4]

Gewald_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Sulfurization & Cyclization cluster_2 Aromatization Ketone Ketone Unsaturated_Nitrile α,β-Unsaturated Nitrile Ketone->Unsaturated_Nitrile Base Cyanoester Cyanoester Cyanoester->Unsaturated_Nitrile Sulfur_Adduct Sulfur Adduct Unsaturated_Nitrile->Sulfur_Adduct Elemental Sulfur (S₈) Cyclized_Intermediate Cyclized Intermediate (Imine) Sulfur_Adduct->Cyclized_Intermediate Intramolecular Attack Product 2-Aminothiophene Cyclized_Intermediate->Product Tautomerization

Caption: Generalized mechanism of the Gewald reaction.

Scope and Limitations

The Gewald reaction is prized for its operational simplicity and the ability to generate highly functionalized thiophenes in a single pot.[7] A wide variety of ketones, including cyclic and acyclic ones, can be used.[12] However, aryl ketones are known to be less reactive and may require harsher conditions or longer reaction times.[13] The reaction's primary limitation is that it almost exclusively produces 2-aminothiophenes. While this is a significant advantage for certain applications, it restricts the synthesis of other substitution patterns directly.

The Paal-Knorr Thiophene Synthesis: A Classic Approach

Dating back to 1884, the Paal-Knorr synthesis is a fundamental method for constructing five-membered heterocycles.[14][15] The thiophene variant involves the cyclization of a 1,4-dicarbonyl compound in the presence of a sulfurizing agent.[1][16] This method is particularly effective for preparing 2,5-disubstituted thiophenes.[17]

Mechanistic Insights

The mechanism of the Paal-Knorr thiophene synthesis is analogous to its furan counterpart, with the key difference being the introduction of a sulfur atom.[14]

  • Thionation: One or both of the carbonyl groups of the 1,4-dicarbonyl precursor react with the sulfurizing agent (e.g., phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent) to form a thiocarbonyl intermediate.[14][16]

  • Enolization/Thioenolization: The remaining carbonyl or the newly formed thiocarbonyl group undergoes tautomerization to form an enol or a thioenol.[14]

  • Cyclization: A nucleophilic attack from the enol oxygen or sulfur onto the electrophilic thiocarbonyl carbon forms a five-membered dihydrothiophene intermediate.[14]

  • Dehydration: The final step involves the elimination of a water molecule from the cyclic intermediate, leading to the formation of the stable, aromatic thiophene ring.[14]

Paal_Knorr_Mechanism Dicarbonyl 1,4-Dicarbonyl Compound Thioketone Thioketone Intermediate Dicarbonyl->Thioketone Sulfurizing Agent (e.g., P₄S₁₀) Enol Enol/Thioenol Thioketone->Enol Tautomerization Cyclic_Intermediate Dihydrothiophene Derivative Enol->Cyclic_Intermediate Intramolecular Cyclization Product Substituted Thiophene Cyclic_Intermediate->Product Dehydration

Caption: Key steps in the Paal-Knorr thiophene synthesis.

Scope and Limitations

The Paal-Knorr synthesis is a robust method applicable to a wide range of 1,4-dicarbonyl compounds, allowing for the preparation of various substituted thiophenes.[14][17] A significant advantage is its directness when the requisite dicarbonyl is available. However, this also highlights its primary limitation: the synthesis is contingent on the accessibility of the 1,4-dicarbonyl starting material, which can sometimes be challenging to prepare.[18] Additionally, traditional protocols often require high temperatures and can generate toxic hydrogen sulfide gas as a byproduct, necessitating careful handling in a well-ventilated fume hood.[14][16][19]

Experimental Protocols

The following protocols are representative examples and should be adapted based on the specific substrate and available laboratory equipment.

Protocol 1: Gewald Synthesis of Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate

Materials:

  • 1-Phenylpropan-2-one (10 mmol, 1.34 g)

  • Ethyl cyanoacetate (10 mmol, 1.13 g)

  • Elemental sulfur (10 mmol, 0.32 g)

  • Morpholine (2 mL)

  • Ethanol (20 mL)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-phenylpropan-2-one (10 mmol), ethyl cyanoacetate (10 mmol), elemental sulfur (10 mmol), and ethanol (20 mL).

  • With stirring, add morpholine (2 mL) to the mixture at room temperature.

  • Heat the reaction mixture to a gentle reflux (approximately 78-80°C) and maintain for 3-5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The product often precipitates from the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • If necessary, the crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Paal-Knorr Synthesis of 2,5-Dimethylthiophene (Microwave-Assisted)

Materials:

  • Hexane-2,5-dione (0.5 mmol, 57 mg)

  • Lawesson's Reagent (0.6 mmol, 243 mg)

  • Toluene (5 mL)

  • Microwave reactor vial (10 mL)

Procedure:

  • In a 10 mL microwave reactor vial, combine hexane-2,5-dione (0.5 mmol) and Lawesson's Reagent (0.6 mmol).[14]

  • Add toluene (5 mL) and a magnetic stir bar to the vial.[14]

  • Securely cap the reaction vessel and place it in a microwave synthesizer.

  • Irradiate the mixture at 150°C for 15-20 minutes.[14] Reaction progress can be monitored by TLC.

  • After the reaction, allow the vial to cool to a safe temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the toluene.

  • Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2,5-dimethylthiophene.[14]

Comparative Workflow

The following diagram illustrates the fundamental differences in the workflow between the two synthetic strategies.

Workflow_Comparison cluster_gewald Gewald Reaction Workflow cluster_paal_knorr Paal-Knorr Synthesis Workflow gewald_start Start Ketone/Aldehyde + Cyanoester + Sulfur gewald_react One-Pot Reaction Base-catalyzed condensation and cyclization gewald_start->gewald_react gewald_end Product | 2-Aminothiophene gewald_react->gewald_end pk_start Start 1,4-Dicarbonyl Compound pk_react Reaction Heat with Sulfurizing Agent pk_start->pk_react pk_end Product | Substituted Thiophene pk_react->pk_end

Caption: Comparative workflow of Gewald vs. Paal-Knorr synthesis.

Conclusion: Choosing the Right Tool for the Job

Both the Gewald and Paal-Knorr reactions are indispensable tools for the synthesis of thiophene derivatives. The choice between them is dictated primarily by the desired substitution pattern of the target molecule.

  • Choose the Gewald reaction when the goal is to synthesize highly functionalized 2-aminothiophenes . Its multicomponent nature offers a high degree of convergence and is ideal for building molecular libraries for drug discovery.[8]

  • Choose the Paal-Knorr synthesis for a direct route to substituted thiophenes lacking an amino group at the 2-position , particularly for 2,5-disubstituted analogs.[17] Its utility is highest when the corresponding 1,4-dicarbonyl precursor is readily available or easily synthesized.

Modern advancements, such as the use of microwave irradiation, have significantly improved the efficiency and safety of both methods, reducing reaction times and often improving yields.[4][14][20] By understanding the strengths and limitations of each reaction, researchers can make informed decisions to efficiently access the specific thiophene scaffolds required for their drug development programs and scientific investigations.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023, October 10). ACS Omega.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Retrieved from [Link]

  • Quora. (2020, January 15). What is the Paal-Knorr synthesis of a thiophene mechanism? Retrieved from [Link]

  • ChemRxiv. (2024).
  • Computational investigations on the mechanism of the Gewald reaction. (n.d.). ACS.
  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • RSC Publishing. (n.d.).
  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • Chem-Station Int. Ed. (2018, January 7). Paal-Knorr Thiophene Synthesis. Retrieved from [Link]

  • Grokipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to the Synthesis of Functionalized Thiophenes.
  • PMC. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
  • Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. (2025, August 6). ScienceDirect.
  • ResearchGate. (2011). Paal-Knorr Thiophene Synthesis (Mishra et al., 2011) b) Fiesselmann...
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). Synthesis of thiophene and Their Pharmacological Activity.
  • NIH. (2011, February 15). The Gewald Multicomponent Reaction. PubMed.
  • Scribd. (n.d.). Thiophene and Furan Synthesis Methods.
  • Paal-Knorr Thiophene Synthesis. (n.d.).
  • Semantic Scholar. (n.d.).
  • Arkivoc. (n.d.).
  • Exploring the scope of the Gewald reaction: Expansion to a four-component process. (2025, August 6). ScienceDirect.
  • BOC Sciences. (n.d.). Thiophene Synthesis Services.
  • MDPI. (2014, April 8). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry.
  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction.
  • Beilstein Journals. (2015, May 26). Thiazole formation through a modified Gewald reaction.
  • Organic Chemistry Portal. (n.d.). Base-Catalyzed Three-Component Reaction of α-Cyanoacetates with Chalcones and Elemental Sulfur: Access to 2-Aminothiophenes Unobtainable via the Gewald Reaction.
  • IJERT. (2022, August 27). Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2025, August 9). Semantic Scholar.
  • Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.

Sources

Comparative Guide: UV-Vis Absorption & Chromophoric Performance of 2-Amino-5-phenylthiophene-3-carbonitrile Azo Dyes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Maxima of 2-Amino-5-phenylthiophene-3-carbonitrile Azo Dyes Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The search for high-performance chromophores in optoelectronics and textile chemistry has pivoted toward heterocyclic azo dyes due to their superior "push-pull" electronic systems. Among these, This compound derivatives represent a critical scaffold. Unlike their benzenoid counterparts, the thiophene ring acts as an efficient electron bridge, facilitating a significant bathochromic shift (red shift) and enhanced solvatochromism.

This guide provides a technical analysis of the UV-Vis absorption maxima (


) of these dyes, contrasting them with standard benzothiazole and phenyl alternatives. It details the synthesis via the Gewald reaction, the electronic basis of their color, and practical solvatochromic data.
Structural Basis of Performance

The superior performance of this compound dyes stems from the intrinsic electronic properties of the thiophene ring compared to benzene.

  • Lower Resonance Energy: Thiophene has a lower resonance energy (29 kcal/mol) than benzene (36 kcal/mol), making it more polarizable and a better transmitter of electronic effects.

  • The "Push-Pull" System:

    • Donor (D): The coupling component (e.g., N,N-diethylaniline) pushes electrons into the system.

    • Bridge (

      
      ):  The azo group (-N=N-) and the thiophene ring transfer this charge.
      
    • Acceptor (A): The cyano group (-CN) at the 3-position and the phenyl group at the 5-position act as electron-withdrawing/stabilizing groups, lowering the LUMO energy and narrowing the HOMO-LUMO gap.

Electronic Transition Pathway (DOT Visualization)

ElectronicPathway Donor Coupling Component (e.g., N,N-Diethylaniline) Electron Source Azo Azo Linkage (-N=N-) Conjugation Bridge Donor->Azo n -> u03c0* Injection Thiophene Thiophene Ring (Low Resonance Energy) Efficient Conductor Azo->Thiophene Delocalization Acceptor 3-Cyano & 5-Phenyl (Electron Withdrawing) LUMO Stabilizers Thiophene->Acceptor Charge Transfer (ICT) Result Bathochromic Shift (Red Shift) High u03b5 Acceptor->Result Narrow Band Gap

Figure 1: Intramolecular Charge Transfer (ICT) pathway in thiophene-based azo dyes.

Comparative Analysis of Absorption Maxima

The following data compares the absorption maxima (


) of dyes derived from This compound  against standard phenyl and benzothiazole analogs.

Experimental Conditions:

  • Solvent: Ethanol / DMF (Standard polar solvents)

  • Concentration:

    
     M[1]
    
  • Coupling Component: N,N-Diethylaniline (Standard tertiary amine coupler)

Diazo Component (Scaffold)Coupling Component

(nm)
Shift vs. Benzene (

)
Visual Color
Aniline (Benzene Control) N,N-Diethylaniline410 - 420 nm-Yellow/Orange
2-Aminobenzothiazole N,N-Diethylaniline490 - 510 nm+80 nmRed/Rubine
This compound N,N-Diethylaniline520 - 540 nm +110 nm Violet/Blue
2-Amino-3,5-dinitrothiophene N,N-Diethylaniline600 - 630 nm+200 nmGreenish-Blue

Key Insight: The 3-cyano-5-phenylthiophene scaffold offers a "sweet spot" for violet-blue chromophores. It provides a deeper color than benzothiazoles due to the thiophene ring's superior conjugation, but is more chemically stable than the highly reactive dinitro-thiophene derivatives.

Solvatochromic Effects

These dyes exhibit positive solvatochromism , meaning the absorption band shifts to longer wavelengths (red shift) as solvent polarity increases. This confirms the strong Intramolecular Charge Transfer (ICT) character of the excited state.

SolventPolarity Index (

)

(nm)
Observation
Toluene 0.099495Hypsochromic (Blue) shift in non-polar media.
Chloroform 0.259512Moderate stabilization of excited state.
Ethanol 0.654528Strong hydrogen bonding stabilizes the ICT state.
DMF 0.386538High dipole moment maximizes the bathochromic shift.
Experimental Protocol: Synthesis & Characterization

To ensure reproducibility, we utilize the Gewald Reaction for the precursor, followed by classic diazotization.

Step 1: Synthesis of this compound (Gewald Method)
  • Reagents: Acetophenone (10 mmol), Malononitrile (10 mmol), Elemental Sulfur (10 mmol).

  • Catalyst: Morpholine or Diethylamine (excess).

  • Procedure:

    • Mix acetophenone and malononitrile in ethanol.

    • Add elemental sulfur and the amine catalyst dropwise.

    • Reflux at 60-70°C for 3-5 hours.

    • Observation: Formation of a solid precipitate indicates ring closure.

    • Purification: Recrystallize from ethanol. (Yield ~70-80%).[2]

Step 2: Diazotization and Coupling
  • Diazotization:

    • Dissolve the 2-aminothiophene precursor in a mixture of Propionic acid/Acetic acid (1:5 ratio) at 0-5°C. Note: Thiophenes are less basic than anilines and require stronger acidic media or nitrosyl sulfuric acid.

    • Add

      
       or Nitrosyl Sulfuric acid slowly, maintaining temp < 5°C. Stir for 2 hours.
      
  • Coupling:

    • Dissolve N,N-Diethylaniline in acetic acid.

    • Add the diazonium salt solution dropwise to the coupler solution at 0-5°C.

    • Neutralize with Sodium Acetate to pH 4-5 to facilitate precipitation.

    • Filter the crude dye, wash with water, and recrystallize from DMF/Ethanol.

Synthesis Workflow (DOT Visualization)

SynthesisWorkflow Start Reagents: Acetophenone + Malononitrile + Sulfur Gewald Gewald Reaction (Ethanol, Morpholine, 60u00b0C) Start->Gewald Precursor Precursor: This compound Gewald->Precursor Ring Closure Diazo Diazotization (Nitrosyl Sulfuric Acid, <5u00b0C) Precursor->Diazo Formation of N2+ Coupling Coupling Reaction (N,N-Diethylaniline, pH 4-5) Diazo->Coupling Electrophilic Subst. Final Final Azo Dye (Violet/Blue Solid) Coupling->Final Precipitation

Figure 2: Step-by-step synthesis pathway via the Gewald reaction.

References
  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

  • Sabnis, R. W. (2016). Handbook of Biological Dyes and Stains: Synthesis and Industrial Applications. Wiley-Blackwell. (Chapter on Thiophene Dyes).
  • Maradiya, H. R., & Patel, V. S. (2002). Synthesis and dyeing performance of some novel thiophene azo disperse dyes. Journal of the Saudi Chemical Society.

  • Raposo, M. M. M., et al. (2011). Synthesis and solvatochromic properties of novel 2-aminothiophene derivatives. Dyes and Pigments.[2][3][4][5][6][7][8][9]

  • Towns, A. D. (1999). Developments in azo disperse dyes derived from heterocyclic diazo components. Dyes and Pigments, 42(1), 3-28.

Sources

A Comparative Guide to HPLC Method Development for the Detection of 2-Aminothiophene Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 2-Aminothiophene Purity

2-Aminothiophene and its derivatives are foundational building blocks in medicinal chemistry, forming the core of numerous pharmacologically active compounds, including antiviral, anti-inflammatory, and antiprotozoal agents.[1][2][3] Given its role as a key starting material, the purity of 2-aminothiophene is paramount. Impurities, whether arising from the synthesis process or subsequent degradation, can have significant impacts on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).

Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate rigorous characterization and control of impurities.[4][5] This guide, drawing from extensive field experience, provides an in-depth comparison of two powerful High-Performance Liquid Chromatography (HPLC) strategies—Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—for the development of a robust, stability-indicating method for 2-aminothiophene. We will dissect the causality behind experimental choices, present detailed protocols, and offer data-driven recommendations to guide researchers in selecting the optimal analytical approach.

Understanding the Challenge: Potential Impurities in 2-Aminothiophene

An effective analytical method begins with a thorough understanding of the potential impurities. The most common synthetic route to substituted 2-aminothiophenes is the Gewald reaction, a one-pot, multi-component synthesis.[6][7] This reaction, while efficient, can generate a predictable profile of process-related impurities.

Common Process-Related Impurities:

  • Unreacted Starting Materials: Residual carbonyl compounds (ketones/aldehydes) and active methylene nitriles.

  • Intermediates: The α,β-unsaturated nitrile intermediate formed during the initial Knoevenagel-Cope condensation.[6]

  • Byproducts: Dimers or polymers formed from self-condensation of starting materials or intermediates.[6]

Degradation-Related Impurities: Beyond synthesis, impurities can arise from degradation. Forced degradation studies, which expose the drug substance to stress conditions like acid, base, oxidation, heat, and light, are essential for identifying potential degradants and developing a truly stability-indicating method.[8][9][10] For 2-aminothiophene, potential degradation pathways include:

  • Hydrolysis: Cleavage of substituents, particularly if ester or amide groups are present in derivatives.

  • Oxidation: The sulfur heteroatom and the amino group are susceptible to oxidation, potentially forming sulfoxides or N-oxides.

The analytical challenge lies in separating the polar 2-aminothiophene from both non-polar starting materials and potentially even more polar degradation products, necessitating a flexible and often orthogonal approach to method development.

Pillar 1: Reversed-Phase HPLC – The Industry Workhorse

RP-HPLC is the most widely used separation technique in the pharmaceutical industry due to its versatility, reproducibility, and applicability to a vast range of small molecules.[11][12] The separation mechanism is based on hydrophobic interactions between the analytes and the non-polar stationary phase.[11]

Causality Behind Experimental Choices (RP-HPLC)
  • Column Selection: A C18 column is the universal starting point for RP-HPLC method development, offering a strong hydrophobic character suitable for retaining and separating many organic molecules.[11][13] However, for aromatic compounds like 2-aminothiophene, alternative selectivities can be crucial. A Phenyl or Pentafluorophenyl (PFP) phase can offer enhanced retention and unique selectivity through π-π and dipole-dipole interactions with the thiophene ring.[14][15]

  • Mobile Phase Selection: The choice of organic modifier (Acetonitrile vs. Methanol) and pH is critical. Acetonitrile typically provides better peak shapes and lower UV cutoff. The amino group on 2-aminothiophene (pKa ≈ 9.0) will be protonated at acidic pH. An acidic mobile phase (e.g., pH 2.5-3.5) is therefore chosen to ensure consistent ionization, leading to sharper peaks and more reproducible retention times for the basic analyte and its impurities. A buffer, such as phosphate or formate, is essential to control the pH.

  • Detection: 2-Aminothiophene possesses a chromophore, making UV detection a simple and robust choice. A Photodiode Array (PDA) detector is highly recommended as it provides spectral data, which is invaluable for assessing peak purity and aiding in the identification of unknown impurities.[16]

Experimental Protocol: RP-HPLC Method
  • Sample Preparation:

    • Accurately weigh and dissolve the 2-aminothiophene sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1.0 mg/mL.

    • Prepare a 0.1% solution (1.0 µg/mL) for limit of quantitation (LOQ) determination.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.02 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: PDA at 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 10
      25 70
      30 90
      35 90
      35.1 10

      | 40 | 10 |

Visualization: RP-HPLC Workflow

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh 2-Aminothiophene Sample Dissolve Dissolve in Diluent (1 mg/mL) Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject 10 µL into HPLC System Filter->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect PDA Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify Impurities (% Area) Integrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for RP-HPLC analysis of 2-aminothiophene impurities.

Anticipated Data: RP-HPLC Performance

The RP-HPLC method is expected to provide good retention for the moderately polar 2-aminothiophene and excellent separation from less polar process impurities.

CompoundAnticipated RT (min)Resolution (Rs) vs. Main PeakTailing Factor (T)Elution Rationale
Polar Degradant 3.5N/A1.2Highly polar; minimal hydrophobic interaction.
2-Aminothiophene 12.5N/A1.1Main component with moderate polarity.
Impurity A (Intermediate) 16.2> 2.01.1Less polar than the parent compound.
Impurity B (Dimer) 24.8> 2.01.0Significantly larger and more hydrophobic.

Pillar 2: HILIC – The Orthogonal Approach for Polar Analytes

While RP-HPLC is powerful, it often struggles with highly polar compounds, which may have little retention and elute in the solvent front. HILIC provides an effective, orthogonal solution.[17] In HILIC, a polar stationary phase is used with a highly organic mobile phase. A water-rich layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.[18][19]

Causality Behind Experimental Choices (HILIC)
  • Column Selection: A bare silica column is a common choice for HILIC and often provides excellent retention for polar bases.[17] However, bonded phases like Diol or Amide can offer different selectivity and sometimes improved peak shapes.[18][20] A Diol phase is selected here for its robust nature and reduced silanol activity compared to bare silica.

  • Mobile Phase Selection: The mobile phase in HILIC is typically >70% aprotic organic solvent (usually acetonitrile) with a small amount of aqueous buffer. The high organic content is necessary to facilitate the formation of the aqueous layer on the stationary phase. The buffer is critical for controlling the ionization state of the analytes and the stationary phase surface, thereby ensuring reproducible retention.

  • Elution Order: The key advantage of HILIC is its orthogonal selectivity. The elution order is often the inverse of RP-HPLC; the most polar compounds are retained the longest.[17] This is extremely valuable for confirming peak purity and resolving impurities that co-elute in the reversed-phase method.

Experimental Protocol: HILIC Method
  • Sample Preparation:

    • Accurately weigh and dissolve the 2-aminothiophene sample in a diluent that matches the initial mobile phase composition (e.g., 90:10 Acetonitrile:Water with buffer) to a final concentration of approximately 1.0 mg/mL. Note: Sample diluent is critical in HILIC to prevent peak distortion.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: Waters ACQUITY UPLC BEH HILIC (150 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: Acetonitrile with 0.1% Formic Acid.

    • Mobile Phase B: Water with 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Detector: PDA at 254 nm.

    • Injection Volume: 2 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 5
      15 30
      17 30
      17.1 5

      | 22 | 5 |

Visualization: HILIC Workflow

HILIC_Workflow cluster_prep_hilic Sample Preparation cluster_hplc_hilic HILIC Analysis cluster_data_hilic Data Processing Sample_H Weigh 2-Aminothiophene Sample Dissolve_H Dissolve in Initial Mobile Phase (1 mg/mL) Sample_H->Dissolve_H Vortex_H Vortex to Mix Dissolve_H->Vortex_H Inject_H Inject 2 µL into HPLC System Vortex_H->Inject_H Separate_H Separation on HILIC Column (Gradient Elution) Inject_H->Separate_H Detect_H PDA Detection (254 nm) Separate_H->Detect_H Integrate_H Integrate Peaks Detect_H->Integrate_H Quantify_H Quantify Impurities (% Area) Integrate_H->Quantify_H Report_H Generate Report Quantify_H->Report_H

Caption: Workflow for HILIC analysis of 2-aminothiophene impurities.

Anticipated Data: HILIC Performance

The HILIC method will show a reversed elution profile compared to RP-HPLC, providing strong retention for polar species.

CompoundAnticipated RT (min)Resolution (Rs) vs. Main PeakTailing Factor (T)Elution Rationale
Impurity B (Dimer) 2.8N/A1.1Least polar; minimal partitioning into aqueous layer.
Impurity A (Intermediate) 4.5N/A1.2Moderately polar.
2-Aminothiophene 9.8N/A1.3Polar main component, well retained.
Polar Degradant 14.1> 2.01.2Most polar; strongest partitioning and retention.

Ensuring Trustworthiness: Method Validation and Forced Degradation

Developing a method is only the first step. To ensure the data is reliable, the chosen method(s) must be validated according to ICH Q2(R2) guidelines.[4][21][22] The goal is to demonstrate that the analytical procedure is fit for its intended purpose.[22] A crucial part of this is the forced degradation study, which is used to establish the specificity and stability-indicating nature of the method.[9][10][23]

The workflow involves stressing the 2-aminothiophene sample and analyzing the degraded samples alongside a control. The method is considered stability-indicating if all degradation products are baseline resolved from the main peak and from each other.

Visualization: Forced Degradation Study Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions DS Drug Substance (2-Aminothiophene) Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) DS->Acid Base Base Hydrolysis (e.g., 0.1N NaOH, 60°C) DS->Base Oxidation Oxidative (e.g., 3% H₂O₂, RT) DS->Oxidation Thermal Thermal (e.g., 80°C, solid) DS->Thermal Photo Photolytic (ICH Q1B) DS->Photo Analysis Analyze Stressed Samples & Control by HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity & Mass Balance Analysis->Evaluation Conclusion Conclusion: Method is Stability-Indicating Evaluation->Conclusion

Caption: Workflow for a forced degradation study.

Comparative Summary and Recommendations

Both RP-HPLC and HILIC offer unique advantages for the analysis of 2-aminothiophene. The choice of the primary method depends on the specific impurity profile of the sample.

ParameterReversed-Phase HPLC (RP-HPLC)Hydrophilic Interaction LC (HILIC)
Primary Separation HydrophobicityPolarity / Hydrophilicity
Best For Separating main peak from less polar/hydrophobic impurities (e.g., starting materials, dimers).Separating main peak from highly polar impurities and degradation products.
Typical Elution Order Polar -> Non-polarNon-polar -> Polar
Robustness Generally considered highly robust and reproducible.Can be more sensitive to mobile phase composition and sample diluent.
Orthogonality HighHigh (orthogonal to RP-HPLC)
Use Case Excellent primary method for routine QC and release testing.Powerful secondary/orthogonal method for method validation, and for problematic polar impurities.

Senior Scientist Recommendation:

For comprehensive impurity profiling of 2-aminothiophene, a dual-methodology approach is strongly recommended.

  • Primary Method (Release & Stability): Develop and validate the Reversed-Phase HPLC method . Its robustness and superior ability to separate common, less-polar process impurities make it ideal for routine quality control.

  • Orthogonal Method (Development & Validation): Utilize the HILIC method during development and validation. Its orthogonal selectivity is critical for ensuring no impurities are co-eluting with the main peak in the primary RP-HPLC method. It provides a more complete picture of the purity profile, especially for highly polar degradants that might be missed by the C18 column.

This combined strategy ensures that the analytical package is comprehensive, robust, and compliant with global regulatory expectations, ultimately guaranteeing the quality and safety of the final drug product.

References

  • Lab Manager. (2025, October 22).
  • AMSbiopharma. (2025, July 22).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • YouTube. (2025, July 2). Understanding ICH Q2(R2)
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • PMC. (2022, August 29). Green methodologies for the synthesis of 2-aminothiophene. [Link]

  • MDPI. (2021, April 11). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. [Link]

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  • Phenomenex. Reversed Phase HPLC Columns. [Link]

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  • PMC. (2025, November 18). Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots. [Link]

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  • Veeprho Pharmaceuticals. (2024, August 7). HPLC Columns and Their Role in Compound Separation. [Link]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). [Link]

  • Technology Networks. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • Phenomenex. Luna HILIC HPLC Columns. [Link]

  • Agilent. (2003, April 24). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.